molecular formula C9H13N3O B14779849 2-amino-N-(pyridin-3-ylmethyl)propanamide

2-amino-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B14779849
M. Wt: 179.22 g/mol
InChI Key: IKIVQZDQGMUJMN-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide is an organic compound that features a pyridine ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under mild conditions. For example, the reaction of 2-aminopyridine with an α-bromoketone in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene can yield the desired amide . This method is advantageous due to its mild and metal-free conditions.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of catalysts such as magnesium oxide nanoparticles (MgO NPs) can further improve the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide is unique due to its specific stereochemistry and the presence of both an amino group and a pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-N-(pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C9H13N3O/c1-7(10)9(13)12-6-8-3-2-4-11-5-8/h2-5,7H,6,10H2,1H3,(H,12,13)

InChI Key

IKIVQZDQGMUJMN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CN=CC=C1)N

Origin of Product

United States

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